Cinolazepam

Descripción general

Descripción

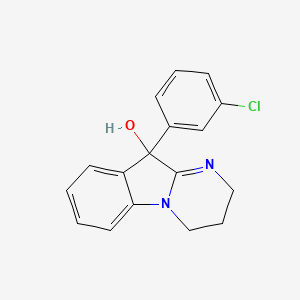

Cinolazepam es un derivado de benzodiazepina comercializado bajo la marca Gerodorm. Posee propiedades ansiolíticas, anticonvulsivas, sedantes y relajantes musculares esqueléticos. Debido a sus fuertes propiedades sedantes, se utiliza principalmente como hipnótico. This compound fue patentado en 1978 y entró en uso médico en 1992 .

Aplicaciones Científicas De Investigación

Cinolazepam tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los derivados de benzodiazepina y sus propiedades químicas.

Biología: Investigado por sus efectos en el sistema nervioso central y su potencial como agente sedante y ansiolítico.

Medicina: Utilizado en estudios clínicos para evaluar su eficacia y seguridad como fármaco hipnótico y ansiolítico.

Industria: Employed in the development of new benzodiazepine derivatives with improved pharmacological properties

Mecanismo De Acción

Cinolazepam ejerce sus efectos uniéndose a los receptores de benzodiazepina centrales, que interactúan alostéricamente con los receptores del ácido gamma-aminobutírico (GABA). Esto potencia los efectos del neurotransmisor inhibitorio GABA, aumentando la inhibición del sistema de activación reticular ascendente y bloqueando la excitación cortical y límbica que ocurre después de la estimulación de las vías reticulares .

Análisis Bioquímico

Biochemical Properties

Cinolazepam interacts with central benzodiazepine receptors, which in turn interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Cellular Effects

This compound, through its interaction with GABA receptors, influences cell function by increasing the inhibition of the ascending reticular activating system . This leads to a decrease in cortical and limbic arousal, thereby exerting its sedative and anxiolytic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to central benzodiazepine receptors . This binding interaction allows this compound to interact allosterically with GABA receptors . The result is a potentiation of the effects of the inhibitory neurotransmitter GABA .

Metabolic Pathways

This compound is metabolized in the liver, and its metabolites are excreted in the urine .

Transport and Distribution

It is known that this compound is orally administered and has a bioavailability of 90-100% .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Cinolazepam se sintetiza a través de un proceso de múltiples etapas que involucra la formación de una estructura central de 1,4-benzodiazepinona. La ruta de síntesis generalmente implica los siguientes pasos:

Formación del núcleo de 1,4-benzodiazepinona: Esto implica la reacción de un anillo de benceno sustituido con un anillo de diazepina para formar la estructura central.

Introducción de sustituyentes: Se introducen varios sustituyentes, como grupos cloro, flúor y cianoetilo, en la estructura central a través de reacciones de sustitución nucleofílica.

Hidroxilación: La introducción de un grupo hidroxilo en la posición 3 del núcleo de benzodiazepinona se logra mediante reacciones de oxidación.

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación de la ruta sintética descrita anteriormente. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH. El producto final se purifica mediante técnicas de cristalización y recristalización para obtener this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

Cinolazepam se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en la posición 3 se puede oxidar para formar una cetona.

Reducción: El grupo nitro en el anillo de benceno se puede reducir a una amina.

Sustitución: Los sustituyentes cloro y flúor pueden sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidrógeno gaseoso (H₂) en presencia de un catalizador.

Sustitución: Se utilizan nucleófilos como metóxido de sodio (NaOCH₃) y terc-butóxido de potasio (KOtBu) para reacciones de sustitución.

Productos Principales

Oxidación: Formación de una cetona en la posición 3.

Reducción: Formación de una amina a partir del grupo nitro.

Sustitución: Reemplazo de los grupos cloro y flúor por otros nucleófilos.

Comparación Con Compuestos Similares

Cinolazepam se compara con otros derivados de benzodiazepina, como:

Diazepam: Propiedades ansiolíticas y sedantes similares pero con diferentes perfiles farmacocinéticos.

Clonazepam: Se utiliza principalmente por sus propiedades anticonvulsivas, mientras que el this compound se utiliza como hipnótico.

Lorazepam: Propiedades ansiolíticas similares pero con una duración de acción más corta en comparación con el this compound.

This compound es único debido a sus fuertes propiedades sedantes, lo que lo hace particularmente efectivo como hipnótico .

Propiedades

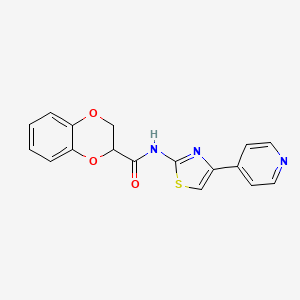

IUPAC Name |

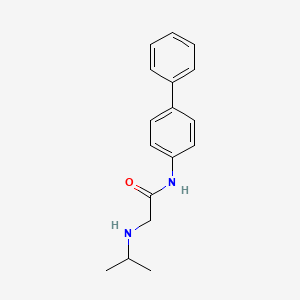

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868372 | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.20e-02 g/L | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75696-02-5 | |

| Record name | Cinolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinolazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Cinolazepam?

A2: this compound is chemically described as 1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [] Unfortunately, the provided research papers do not detail its molecular weight or spectroscopic data.

Q2: Can you elaborate on the use of this compound in sleep studies involving traffic noise?

A3: In a study employing simulated traffic noise to induce situational insomnia, this compound demonstrated efficacy in improving sleep maintenance. [] Subjects receiving 40mg of this compound displayed increased sleep efficiency, reduced wake time, and fewer awakenings compared to the placebo group. [] This suggests potential benefits for individuals experiencing sleep disturbances due to environmental noise.

Q3: What analytical techniques have been employed to study this compound?

A4: Researchers have successfully utilized polarography to investigate the electrochemical behavior of this compound. [] This technique proved valuable for analyzing this compound tablets, with results comparable to HPLC analysis. [] Further research into the electrochemical reduction mechanism of this compound is ongoing.

Q4: Are there any known safety concerns associated with this compound?

A5: While this compound demonstrably improves sleep parameters, research highlights the occurrence of adverse events, primarily related to the central nervous system. [] Dizziness and drowsiness were the most frequently reported side effects, even with short-term use. [] Therefore, careful consideration of potential risks and benefits is crucial before prescribing this compound.

Q5: What is the current understanding of this compound metabolism in humans?

A6: While specific details on this compound metabolism are limited in the provided research, advanced techniques like high-resolution mass spectrometry are being explored to elucidate its metabolic pathways in human hepatocytes. [] This research aims to identify specific metabolites and differentiate this compound intake from other benzodiazepines in urine samples, contributing to a more comprehensive understanding of its pharmacokinetic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)